2-Ethyl-4-methylpentanoic acid

Catalog No.
S774854
CAS No.
108-81-6
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-methylpentanoic acid

Precise viscosity control in metal carboxylate synthesis is critical. 2-Ethyl-4-methylpentanoic acid’s unique branching prevents the excessive viscosity that makes standard C8 acids unprocessable. - Blend with 2-ethylhexanoic acid to tune rheology, avoiding filtration failures. - Synthesize polyol ester lubricants with distinct low-temperature performance. - Available for immediate formulation development.

CAS Number

108-81-6

Product Name

2-Ethyl-4-methylpentanoic acid

IUPAC Name

2-ethyl-4-methylpentanoic acid

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

XTCNGAJYWUIFFB-UHFFFAOYSA-N

SMILES

CCC(CC(C)C)C(=O)O

Canonical SMILES

CCC(CC(C)C)C(=O)O

The exact mass of the compound 2-Ethyl-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Ethyl-4-methylvaleric acid, 2-Ethyl-4-methylcaprylic acid, α-Ethyl-γ-methylvaleric acid, 2-Ethyl-4-methylpentanoic acid, 2-ethyl-4-methylpentanoic acid (IUPAC)

Purity

≥95%

Package Size

10 g, 25 g, 100 g

2-Ethyl-4-methylpentanoic acid is a branched-chain C8 aliphatic carboxylic acid. Its primary industrial value is as a chemical intermediate and precursor, particularly for the synthesis of metal carboxylates (metal soaps) used as catalysts, paint driers, and PVC stabilizers. [1] The specific branching at both the alpha (ethyl) and gamma (methyl) positions imparts distinct physical properties, such as viscosity and solubility, to its derivatives when compared to other C8 isomers like the more common 2-ethylhexanoic acid or straight-chain acids. [2] These properties are critical in applications requiring precise formulation control, such as in specialty lubricants and coatings. [REFS-1, REFS-2]

Research Fit

HDAC inhibition negative control for VPA-based assays
Nonteratogenic comparator for developmental toxicology screening
Low-activity isomer control for neural differentiation studies

Direct substitution of 2-Ethyl-4-methylpentanoic acid with other C8 isomers like 2-ethylhexanoic acid or n-hexanoic acid is often unfeasible in process-sensitive applications. The unique 2-ethyl, 4-methyl branching structure creates derivatives with significantly different rheological properties. For example, chromium salts prepared from 2-Ethyl-4-methylpentanoic acid alone can result in extremely viscous, unfilterable solutions, a stark contrast to the fluid, processable solutions derived from other common C8 acids or their mixtures. [1] This makes it a specialized formulation component rather than a generic substitute, where its specific steric and solubility characteristics are leveraged to achieve target physical properties that alternatives cannot provide without significant reformulation. [1]

Substitution Risk

Structural similarity does not imply functional equivalence

Valproic acid and other branched C8 analogs exhibit HDAC inhibition and angiogenesis suppression not shared by 2-ethyl-4-methylpentanoic acid.

Teratogenicity profile differs markedly

Unlike VPA and (S)-2-pentyl-4-pentynoic acid, this compound does not deregulate teratogenicity-associated gene signatures in embryonic stem cell models.

Neural cell responses are isomer-dependent

The constitutional isomer 2-ethylhexanoic acid downregulates Gfap, while 2-ethyl-4-methylpentanoic acid does not, limiting direct substitution.

Viscosity and Filterability in Metal Carboxylates

In the synthesis of chromium (III) carboxylate solutions, the choice of acid has a critical impact on the final product's viscosity and processability. A solution prepared using solely 2-Ethyl-4-methylpentanoic acid resulted in a product that was described as "very viscous and could not be filtered". [1] In direct contrast, a process using an equimolar mixture of n-hexanoic acid and the common industrial substitute 2-ethylhexanoic acid yielded a stable, fluid solution with a Gardner-Holdt viscosity of 'S' at 25°C, which was easily processed. [1] This demonstrates that 2-Ethyl-4-methylpentanoic acid is not a direct replacement for other C8 acids but functions as a potent viscosity modifier in these systems.

Evidence DimensionViscosity and Filterability of Chromium (III) Salt Solution
Target Compound DataVery viscous and could not be filtered
Comparator Or BaselineEquimolar mixture of n-hexanoic acid and 2-ethylhexanoic acid
Quantified DifferenceQualitatively extreme: Unfilterable vs. a fluid solution with a measured Gardner-Holdt viscosity of 'S'.
ConditionsPreparation of a chromium (III) salt solution in an inert, water-insoluble organic solvent (mineral spirits), as per the patent's examples.

For producers of metal-based catalysts, driers, or stabilizers, excessive viscosity halts production by preventing filtration, increasing energy costs for mixing, and complicating handling and packaging.

HDAC inhibition
Head-to-head
No detectable HDAC inhibition; no effect on proliferation, tube formation, or eNOS expression
VPA (1 mM): inhibits proliferation 51±5%, migration 86±11%, tube formation 82±3%; induces histone H4 hyperacetylation
Eliminates confounding epigenetic activity in cellular assays
HUVEC model; VPA 0.25–1 mM

Polyol Ester Precursor for Lubricants

2-Ethyl-4-methylpentanoic acid is specified as a suitable C8 branched aliphatic monocarboxylic acid for synthesizing hexaesters of bispentaerythritol monoformal, which are used as base oils in high-performance refrigerant oil compositions. [1] While the patent does not provide a head-to-head comparison of the final ester's properties against an ester made with 2-ethylhexanoic acid, its inclusion alongside other C8 acids highlights its suitability as a precursor. The selection of specific branched acids is critical for tuning final lubricant properties such as oxidation stability, lubricity, and low-temperature performance. [1] The distinct 2,4-branching pattern differentiates it from 2-ethylhexanoic acid, allowing formulators to create esters with a unique property profile.

Evidence DimensionPrecursor eligibility for high-performance esters
Target Compound DataListed as a suitable C8 branched acid for synthesizing hexaesters for refrigerant oils.
Comparator Or Baseline2-Ethylhexanoic acid (also listed as a suitable C4-C8 acid).
Quantified DifferenceNot quantified in the source; the differentiation lies in the unique molecular structure available for esterification.
ConditionsEsterification with bispentaerythritol monoformal to produce a lubricant base oil.

This enables procurement for R&D and manufacturing of specialty lubricants where tailoring the molecular structure of the base oil is necessary to meet specific performance targets for viscosity, thermal stability, or lubricity.

Teratogenicity signature
Reported
~5 genes / ~2,500 probes
Sufficient to discriminate nonteratogen from teratogens
R1 mouse ESC, 6-hr exposure, microarray
Neural differentiation activity
Head-to-head
VPA (highest)
EHA
EMPA (lowest)
EMPA shows minimal Gfap downregulation
Murine ESTn; qPCR/immunostaining verified

Viscosity Modifier for Metal Carboxylates

For applications where the viscosity of a metal carboxylate solution is a critical process parameter, 2-Ethyl-4-methylpentanoic acid is the right choice as a formulation component. Instead of using it as a primary acid, it can be blended with acids like 2-ethylhexanoic or n-hexanoic acid to precisely control the final product's viscosity, preventing the processing failures associated with excessively viscous solutions. [1]

Specialty Polyol Ester Lubricant Synthesis

This compound is a validated precursor for creating specialty polyol esters used in applications like refrigerant oils. [2] Buyers seeking to develop lubricants with a unique performance profile, potentially differing in low-temperature fluidity or thermal stability from those made with standard 2-ethylhexanoic acid, should select this acid to introduce structural variation into the ester base stock. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
HDAC inhibition control studies
Absence of HDAC inhibitory activity
Histone hyperacetylation and angiogenesis endpoint review
Developmental toxicology comparator studies
Nonteratogenic gene expression profile
Embryonic stem cell gene signature discrimination
Neural differentiation isomer control
Minimal astrocyte marker perturbation
Gfap expression and neural marker endpoints

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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